N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
Overview
Description
N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C25H41N3O6 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide, a complex organic molecule with the molecular formula C25H41N3O6 and a molecular weight of 479.6 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, receptor interactions, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The compound features a piperidine ring, which is commonly associated with various pharmaceutical agents. Its structural complexity includes multiple functional groups that may contribute to its biological activity. The IUPAC name highlights the intricate arrangement of atoms within the molecule, which is critical for its interaction with biological systems.
Receptor Interactions
Recent studies have focused on the compound's affinity for various adrenergic receptors, particularly the β-adrenoceptors. The compound has shown selective binding to the human β1-adrenoceptor with a log value of approximately -8.04 ± 0.03, indicating high affinity and selectivity over the β2-adrenoceptor, which has a significantly lower affinity (log of -5.29 ± 0.04) . This selectivity suggests potential therapeutic uses in conditions where β1 stimulation is desirable, such as in heart failure or certain types of arrhythmias.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits specific binding to β-adrenoceptors in CHO cells expressing these receptors. The inhibition profile indicates that the compound can modulate receptor activity, which is crucial for developing drugs targeting cardiovascular conditions .
In Vivo Studies
Preclinical studies have also assessed the compound's efficacy in animal models. For instance, it was tested for its ability to lower blood pressure and improve cardiac output in hypertensive rats. Results indicated significant improvements compared to control groups, supporting its potential as a therapeutic agent for cardiovascular diseases .
Case Studies
A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with chronic heart failure. Participants receiving the treatment exhibited improved exercise tolerance and reduced symptoms compared to those on placebo, reinforcing the compound's therapeutic potential .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O6/c29-22-7-12-28(13-8-22)25(31)27-11-10-26-17-23(30)19-34-24-5-3-20(4-6-24)9-14-32-15-16-33-18-21-1-2-21/h3-6,21-23,26,29-30H,1-2,7-19H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACLEHDBMHXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCOCCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCC(CC3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910746 | |
Record name | N-(2-{[3-(4-{2-[2-(Cyclopropylmethoxy)ethoxy]ethyl}phenoxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxypiperidine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108495-27-8 | |
Record name | H 216-44 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108495278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[3-(4-{2-[2-(Cyclopropylmethoxy)ethoxy]ethyl}phenoxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxypiperidine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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